

Spectroscopic Profile of 3-Butyn-2-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Butyn-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-butyn-2-ol** (CAS No: 2028-63-9), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering critical data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of **3-butyn-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~4.5	Quartet	~7.0	1H	-CH(OH)-
~2.4	Doublet	~2.0	1H	\equiv C-H
~2.0 (variable)	Singlet (broad)	1H	-OH	
~1.4	Doublet	~7.0	3H	-CH ₃

Solvent: CDCl₃ Instrument Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR) Data[2]

Chemical Shift (δ) ppm	Assignment
~85.0	-C \equiv CH
~72.0	-C \equiv CH
~58.0	-CH(OH)-
~22.5	-CH ₃

Solvent: CDCl₃ Instrument Frequency: 90 MHz[2]

Infrared (IR) Spectroscopy[3][4]

Frequency (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (alcohol)
~3300	Strong, Sharp	\equiv C-H stretch (alkyne)
~2980, ~2930	Medium	C-H stretch (aliphatic)
~2120	Weak	C \equiv C stretch (alkyne)
~1070	Strong	C-O stretch (secondary alcohol)

Sample Preparation: Liquid Film/Neat or Gas Phase

Mass Spectrometry (MS)[5][6]

m/z	Relative Intensity (%)	Assignment
70	~5	[M] ⁺ (Molecular Ion)
55	100	[M-CH ₃] ⁺ or [C ₄ H ₇] ⁺ via rearrangement
43	High	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺
27	Moderate	[C ₂ H ₃] ⁺

Ionization Method: Electron Ionization (EI) The base peak at m/z 55 is particularly stable due to the formation of a resonance-stabilized propargyl/allenyl cation.[3]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules like **3-butyn-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-butyn-2-ol** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy: The proton NMR spectrum is acquired on an NMR spectrometer, for instance, a 90 MHz instrument, using a standard single-pulse sequence.[1] Key parameters include an appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration.
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

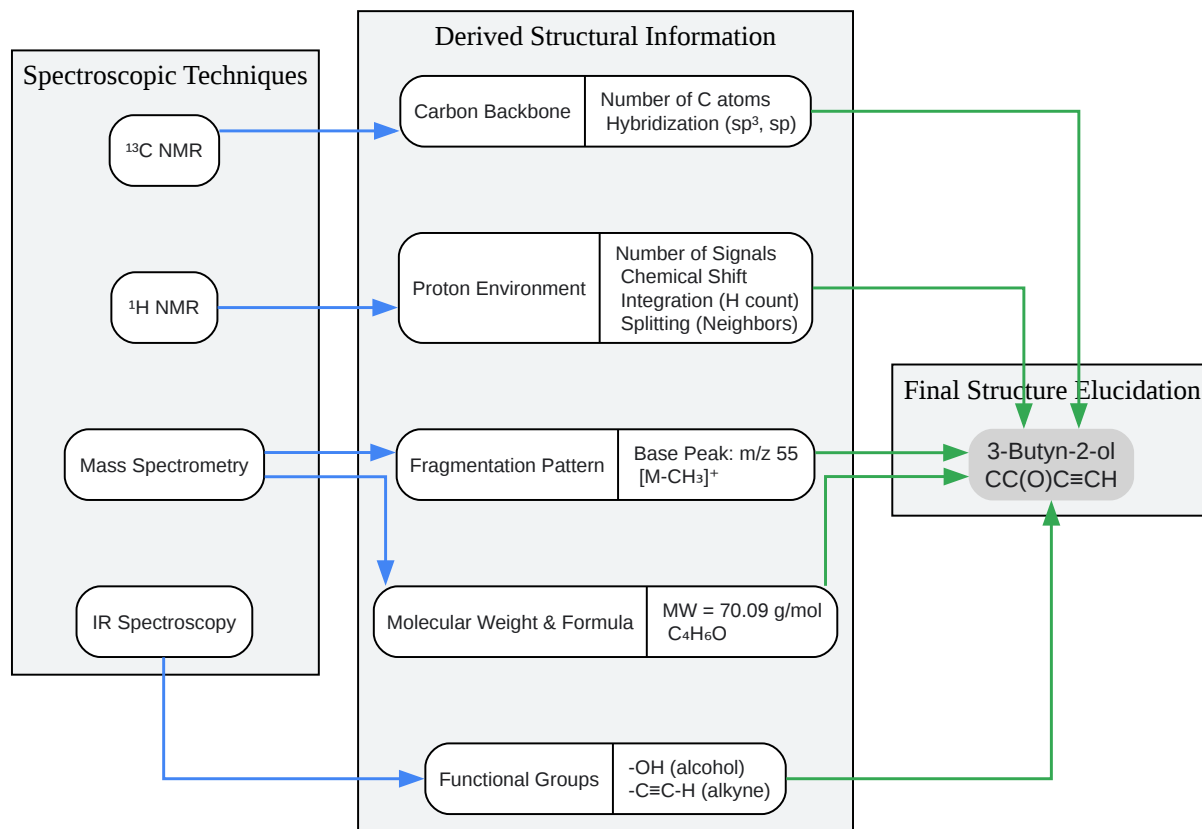
- ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy: The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected. A small drop of neat **3-butyn-2-ol** is placed directly onto the crystal. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[4]
- Gas-Phase IR Spectroscopy: A small amount of **3-butyn-2-ol** can be injected into a heated gas cell within an FTIR spectrometer.[5] Gas-phase spectra are often recorded at a higher resolution than liquid-phase spectra to resolve rotational-vibrational fine structure.

Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an EI source. A dilute solution of **3-butyn-2-ol** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS).[4] The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Structure-Spectra Correlation Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of **3-butyn-2-ol**.



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Caption: Workflow of **3-Butyn-2-ol** Structure Elucidation.

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